13-cis-Retinyl hexadecanoate

Übersicht

Beschreibung

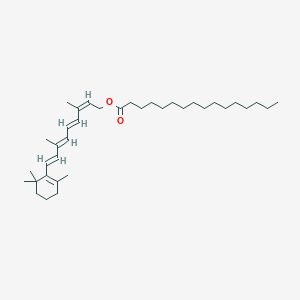

13-cis-Retinyl hexadecanoate is a retinyl ester obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 13-cis-retinol .

Synthesis Analysis

The synthesis of 13-cis-Retinyl hexadecanoate involves the use of diacylglycerol and fatty acyl CoA as substrates. The reaction proceeds in the forward direction .Molecular Structure Analysis

The molecular structure of 13-cis-Retinyl hexadecanoate is derived from 13-cis-retinol . It is converted from all-trans retinyl ester exclusively to 13-cis retinol .Chemical Reactions Analysis

The chemical reactions involving 13-cis-Retinyl hexadecanoate are not well-documented .Wissenschaftliche Forschungsanwendungen

- Methodology : Researchers use high-performance liquid chromatography (HPLC) with variable UV and fluorescence detection to determine its concentration in different nutritional products .

Nutritional Formulas and Supplements

Skin Health and Cosmetics

Safety and Hazards

Zukünftige Richtungen

Research on retinoids, including 13-cis-Retinyl hexadecanoate, is ongoing. Current studies are focusing on the role of the retinoic acid pathway in cancer prevention and treatment . Future research directions include the exploration of ways to target the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

Wirkmechanismus

Target of Action

13-cis-Vitamin A palmitate, also known as 13-cis-Retinyl hexadecanoate, is a 13-cis isomer formed by vitamin A palmitate . The primary target of this compound is the human endogenous metabolite . This compound has a biological activity of 75% of all-trans-vitamin A palmitate, the most biologically active form of vitamin A .

Mode of Action

The mode of action of 13-cis-Vitamin A palmitate involves its conversion in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal . This compound functions in the retina in the transduction of light into the neural signals necessary for vision . While attached to opsin in rhodopsin, 11-cis-retinal is isomerized to all-trans-retinal .

Biochemical Pathways

The biochemical pathways affected by 13-cis-Vitamin A palmitate involve the metabolic functioning of the retina, the growth of bone, reproduction, and the immune response . Dietary vitamin A is derived from a variety of carotenoids found in plants . It is enriched in the liver, egg yolks, and the fat component of dairy products .

Pharmacokinetics

The pharmacokinetics of 13-cis-Vitamin A palmitate involves its absorption from the proximal small intestine, which requires dietary fat . The body’s homeostatic mechanisms aim to maintain steady levels of plasma retinol and retinoic acid, which in turn assure a well-regulated exposure of extrahepatic tissues to these molecules .

Result of Action

The result of the action of 13-cis-Vitamin A palmitate involves its role in promoting cell differentiation . It generally slows the rate of the cell cycle and induces immature and transformed cells to differentiate toward a more mature phenotype . It also plays a crucial role in maintaining epithelium and mucus secretion in humans and higher animals .

Action Environment

The action environment of 13-cis-Vitamin A palmitate is influenced by various factors. For instance, the stability of vitamin A is affected by light, heat, oxygen, moisture, and pH . Moreover, the concentration of each vitamin form is calculated by comparison with standards of known concentration . The method of determination was evaluated for linearity, precision, and accuracy using a selection of matrixes, including milk-based, soy-based, and hydrolyzed protein, as well as high- and low-fat products .

Eigenschaften

IUPAC Name |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-ILAPVCSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-cis-Vitamin A palmitate | |

Retrosynthesis Analysis

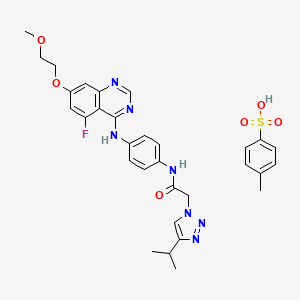

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

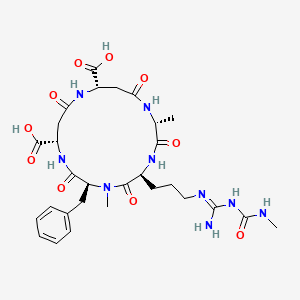

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)